A Technical Guide to Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9): Synthesis, Characterization, and Application
A Technical Guide to Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9): Synthesis, Characterization, and Application
This document provides an in-depth technical overview of Methyl 6-(hydroxymethyl)nicotinate, a pivotal pyridine derivative serving as a versatile building block in medicinal chemistry and drug development.[1] Intended for researchers, chemists, and pharmaceutical scientists, this guide synthesizes critical information on its physicochemical properties, provides a field-proven synthesis protocol, outlines robust analytical methodologies for characterization, and discusses its strategic importance in the synthesis of complex molecules.
Core Compound Identity and Physicochemical Properties
Methyl 6-(hydroxymethyl)nicotinate is an organic compound derived from nicotinic acid, featuring both a methyl ester and a hydroxymethyl functional group on the pyridine ring.[1] These functional groups provide two distinct points for chemical modification, making it a valuable intermediate in synthetic chemistry. The compound typically appears as a white to off-white or sometimes green crystalline powder.[1][2] Its polarity, conferred by the hydroxyl and ester groups, allows for solubility in polar solvents like water and alcohols.[1]
Table 1: Physicochemical Properties of Methyl 6-(hydroxymethyl)nicotinate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 56026-36-9 | [1][2][3] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Melting Point | 75-78 °C | [2] |
| Boiling Point | 293.4±30.0 °C (Predicted) | [2] |
| Density | 1.244±0.06 g/cm³ (Predicted) | [2] |
| Appearance | White to Orange to Green powder to crystal | [1][2] |
| Storage | Inert atmosphere, Room Temperature | [2][3] |
| InChI Key | QVLONHSXRWCCAE-UHFFFAOYSA-N | [2][3] |
| SMILES | COC(=O)c1ccc(CO)nc1 |[1] |
Synthesis and Purification: A Validated Protocol
The strategic synthesis of Methyl 6-(hydroxymethyl)nicotinate is critical for its use in further applications. A common and high-yielding approach involves the selective reduction of a diester precursor, methyl 2,5-pyridinedicarboxylate. The causality behind this choice lies in the differential reactivity of the ester groups, which can be exploited using a carefully controlled reducing agent system.
The use of sodium borohydride (NaBH₄) in the presence of calcium chloride (CaCl₂) is a well-established method for the selective reduction of esters. CaCl₂ acts as a Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity, thereby facilitating hydride attack from the milder NaBH₄. This avoids the often less selective and more hazardous reducing agents like lithium aluminum hydride (LAH).
Experimental Protocol: Synthesis via Selective Reduction
This protocol describes the synthesis of Methyl 6-(hydroxymethyl)nicotinate from methyl 2,5-pyridinedicarboxylate, achieving a high yield.[2]
Materials:
-
Methyl 2,5-pyridinedicarboxylate
-
Calcium Chloride (CaCl₂)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine methyl 2,5-pyridinedicarboxylate (1.0 eq), CaCl₂ (4.0 eq), THF, and EtOH. Stir the mixture for 30 minutes at room temperature to ensure complete dissolution and complexation.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH₄ (2.5 eq) portion-wise, carefully monitoring the temperature to prevent an uncontrolled exotherm.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, slowly add saturated NH₄Cl solution followed by water to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3x).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Product Isolation: The resulting solid is Methyl 6-(hydroxymethyl)nicotinate, which can be used as is or further purified.[2] A typical reported yield for this procedure is approximately 96%.[2]
Purification: For applications requiring higher purity (>99%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be employed.[4]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: High-level workflow for the synthesis of Methyl 6-(hydroxymethyl)nicotinate.
Analytical Characterization
Structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization. While specific experimental spectra for this exact compound are not widely published, the methodologies are standardized. The protocols outlined below are based on best practices for similar pyridine derivatives.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.
¹H NMR (Proton NMR) Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the ester methyl group (-OCH₃), a singlet for the methylene protons of the hydroxymethyl group (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
LC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[5]
-
Data Acquisition: Introduce the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. Set the source to positive ion mode to detect the protonated molecule [M+H]⁺.[5]
-
Expected Result: The mass spectrum should show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton (167.16 + 1.01 = 168.17).
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
HPLC Protocol:
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.[6]
-
Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peak shapes.[6][7]
-
Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.[6]
-
Analysis: Inject the sample and integrate the peak areas. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Analytical Workflow Visualization
Caption: Standard workflow for the analytical characterization of a synthesized compound.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 6-(hydroxymethyl)nicotinate is a valuable building block in medicinal chemistry primarily due to its bifunctional nature.[1] The hydroxymethyl group serves as a versatile "handle" for further synthetic transformations, while the methyl nicotinate core is a common scaffold in biologically active molecules.
-
Precursor for Halogenated Analogs: The primary alcohol of the hydroxymethyl group can be readily converted into a good leaving group (e.g., tosylate or mesylate) or directly to a halide (e.g., using SOCl₂ to form methyl 6-(chloromethyl)nicotinate). This chlorinated intermediate is a powerful electrophile, enabling nucleophilic substitution reactions to introduce a wide array of functional groups, thereby facilitating the exploration of structure-activity relationships (SAR).
-
Scaffold for Bioactive Molecules: Nicotinic acid derivatives are known to possess a wide range of biological activities. This compound serves as a key starting material for more complex molecules. For instance, related structures like methyl 6-methylnicotinate are used in the synthesis of D-amino acid oxidase (DAAO) inhibitors for treating central nervous system disorders and in the creation of nicotine analogs with potential therapeutic or agrochemical applications.[8][9][10] The hydroxymethyl group offers an alternative vector for modification compared to a simple methyl group, allowing for the introduction of ethers, esters, or other linkers to probe biological target interactions.
Safety and Handling
Proper handling of Methyl 6-(hydroxymethyl)nicotinate is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [2][3] |
| Signal Word | Warning | [2][3][11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [11] |
| Precautionary Statements | P264: Wash hands and face thoroughly after handling.P280: Wear protective gloves, eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[11] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.[12]
-
Avoid generating dust.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]
-
Store in a tightly closed container in a cool, dark, and dry place away from oxidizing agents.[11]
References
Sources
- 1. CAS 56026-36-9: Methyl 6-(hydroxymethyl)nicotinate [cymitquimica.com]
- 2. Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 [chemicalbook.com]
- 3. Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]

